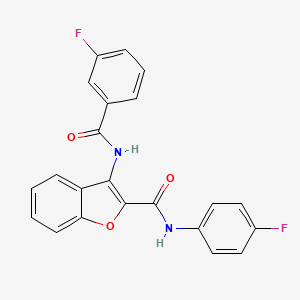
3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, also known as Compound 1, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of benzofuran-2-carboxamide derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in various disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 have been extensively investigated in vitro and in vivo. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 in laboratory experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets involved in various disease processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1. One area of interest is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 and to better understand its potential therapeutic applications.
合成法
The synthesis of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 involves the reaction of 3-fluorobenzoic acid with 4-fluoroaniline to form 3-(3-fluorobenzamido)-4-fluoroaniline. This intermediate is then reacted with 2-hydroxybenzaldehyde to give the final product, 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide. The synthesis of this compound has been reported in several scientific publications.
科学的研究の応用
3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have also investigated the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3/c23-14-8-10-16(11-9-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-4-3-5-15(24)12-13/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STALRUAJZJVOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)
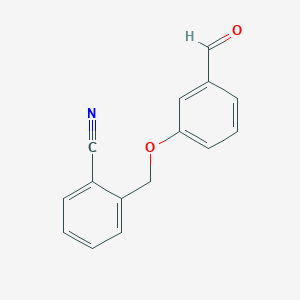

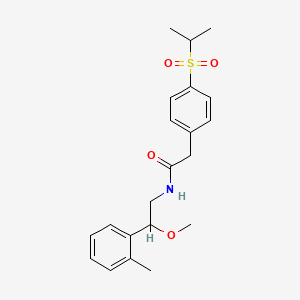
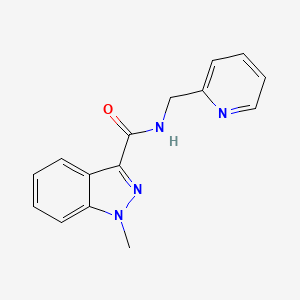
![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)
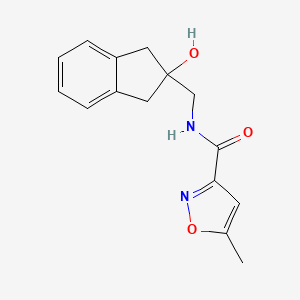
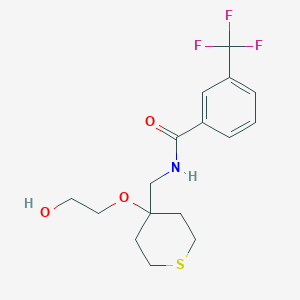
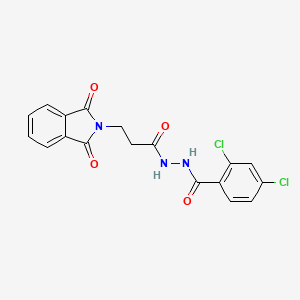
![ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2870630.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2870632.png)
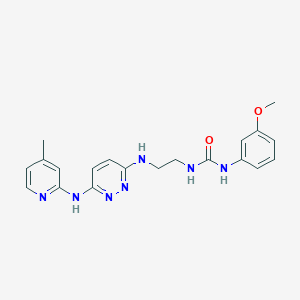
![N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2870638.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2870639.png)